Etidronic acid

Descripción

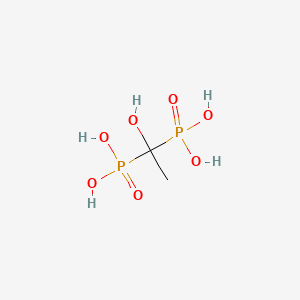

Structure

3D Structure

Propiedades

IUPAC Name |

(1-hydroxy-1-phosphonoethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8O7P2/c1-2(3,10(4,5)6)11(7,8)9/h3H,1H3,(H2,4,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVJJBKOTRCVKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14860-53-8 (tetra-potassium salt) | |

| Record name | Etidronic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023028 | |

| Record name | Etidronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [MSDSonline], Solid | |

| Record name | Etidronic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2893 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Etidronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.15e+01 g/L | |

| Record name | Etidronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2809-21-4, 25211-86-3, 7414-83-7 | |

| Record name | (1-Hydroxyethylidene)-1,1-diphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2809-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etidronic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etidronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01077 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etidronic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etidronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etidronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hydroxyethylidenediphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETIDRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2F465ROXU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-HYDROXY-1,1-DIPHOSPHONOETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Etidronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

198-199 | |

| Record name | Etidronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01077 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Métodos De Preparación

Reaction Mechanism

The reaction proceeds through the formation of an intermediate phosphorous acid anhydride, which undergoes condensation with acetic acid. Key steps include:

Industrial Protocol (US3959360A)

- Reactants : 1,100 parts PCl₃, 1,350 parts acetic acid.

- Conditions :

- Yield : ~95% purity after hydrolysis and purification.

Table 1: Key Parameters for PCl₃-Acetic Acid Synthesis

| Parameter | Value/Range | Source |

|---|---|---|

| PCl₃:Acetic Acid Ratio | 1:1.2 (molar) | |

| Reaction Time | 155–200 minutes | |

| By-product Removal | Continuous distillation |

Alternative Route: Acetic Acid/Acetic Anhydride with Phosphorous Acid

A secondary method employs phosphorous acid (H₃PO₃) with acetic acid and acetic anhydride. This route, noted in CIR safety assessments, avoids halogenated reagents, enhancing safety.

Reaction Steps

- Mixing :

Phosphorous acid is combined with acetic acid and acetic anhydride at 60–70°C. - Condensation :

Heating to 100–110°C forms the diphosphonic structure. - Neutralization :

Sodium hydroxide converts this compound to disodium etidronate for pharmaceutical use.

Table 2: Comparison of Halogenated vs. Non-Halogenated Routes

| Aspect | PCl₃ Route | H₃PO₃ Route |

|---|---|---|

| By-products | HCl, CH₃COCl | H₂O, acetic acid |

| Safety Profile | Corrosive gases | Mild conditions |

| Purity | 95% ± 2% | 90–93% |

| Industrial Adoption | High (water treatment) | Moderate (cosmetics) |

Modified Processes with Hydrochloric Acid

Chinese Patent CN103570760A introduces hydrochloric acid (HCl) as a catalyst to enhance reaction control and reduce hydrolysis severity.

Protocol Highlights

- Reactants : 75 kg glacial acetic acid, 62 kg 31% HCl, 165 kg PCl₃.

- Conditions :

- Yield : 50% aqueous this compound with 85% acetic acid recovery.

Table 3: Performance of HCl-Catalyzed Synthesis

| Metric | Value | Source |

|---|---|---|

| Reaction Time | 3 hours (per stage) | |

| Acetyl Chloride Recovery | 32 kg | |

| Purity Post-Hydrolysis | 95% ± 2% |

Continuous vs. Batch Processes

Industrial scalability favors continuous processes, as demonstrated in US3959360A:

Análisis De Reacciones Químicas

Etidronic acid undergoes various chemical reactions:

Chelation: It acts as a chelating agent, binding to metal ions such as calcium, iron, and other metals.

Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents vary.

Substitution Reactions: It can undergo substitution reactions, particularly in the presence of strong acids or bases.

Aplicaciones Científicas De Investigación

Medical Applications

1.1 Treatment of Bone Diseases

Etidronic acid is primarily utilized in the treatment of bone diseases characterized by osteoclastic bone resorption. Its therapeutic applications include:

- Paget’s Disease : this compound is effective in managing Paget's disease, which involves abnormal bone remodeling. Clinical studies have demonstrated that doses ranging from 5 to 20 mg/kg/day can significantly reduce bone pain and deformity associated with this condition .

- Hypercalcemia of Malignancy : It is used to treat elevated calcium levels in patients with malignancies, helping to restore normal calcium levels and alleviate symptoms .

- Osteolytic Bone Metastases : In patients with cancer that has spread to the bones, this compound can help manage bone pain and reduce skeletal-related events .

- Calcified Uremic Arteriolopathy : This condition, often seen in patients with chronic kidney disease, can also be managed with this compound .

1.2 Pharmacological Properties

This compound exhibits several pharmacological properties that contribute to its effectiveness in treating bone diseases. It acts as a potent inhibitor of osteoclast-mediated bone resorption, thereby reducing the rate of bone loss . The compound has been shown to have a favorable safety profile when used at recommended doses.

Industrial Applications

2.1 Water Treatment

This compound is employed in water treatment processes to prevent crystalline scale deposition. It acts as a chelating agent, binding to metal ions and preventing their precipitation as insoluble salts. This application is crucial in maintaining the efficiency of water systems in various industries .

2.2 Detergents and Cleaning Agents

The compound is also utilized in the formulation of detergents and cleaning agents, particularly in the paper, textiles, and photographic industries. Its ability to chelate metal ions enhances the effectiveness of these cleaning products by preventing metal ion interference during cleaning processes .

2.3 Oil Well Applications

In offshore oil drilling operations, this compound serves as a complexing agent that helps manage mineral scaling within oil wells. This application is vital for maintaining operational efficiency and preventing equipment damage due to scale formation .

Complex Formation Studies

Recent studies have investigated the complex formation between this compound and various metal ions, such as europium(III). These studies utilize techniques like time-resolved laser-induced fluorescence spectroscopy and mass spectrometry to understand the solubility and structural characteristics of these complexes under varying conditions .

| Parameter | Value |

|---|---|

| Metal Ion | Europium(III) |

| Ligand | This compound |

| pH Range | Varied (specific ranges studied) |

| Techniques Used | NMR, IR Spectroscopy, ICP-MS |

Environmental Applications

This compound has also been explored for its potential in recovering critical metals from electronic waste through hydrochemical processes. Studies indicate that this compound can enhance metal extraction efficiency when used at appropriate solid-to-liquid ratios .

Mecanismo De Acción

Etidronic acid works by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. This inhibition helps to maintain bone density and strength. The compound mimics the action of pyrophosphate, a natural regulator of calcification and decalcification in the body .

Comparación Con Compuestos Similares

First-Generation Bisphosphonates

- Clodronic Acid and Tiludronic Acid: Like etidronic acid, these lack nitrogen in their side chains and primarily act via osteoclast apoptosis induction. However, this compound has broader applications in non-skeletal contexts, such as water treatment and agricultural machinery, due to its chelating properties and biodegradability .

- Efficacy in Bone Diseases: this compound (400 mg/day cyclic therapy) increases lumbar BMD by ~5% over 3 years in osteoporosis . Clodronic acid shows similar potency but is less studied in non-metastatic bone diseases.

Second- and Third-Generation Bisphosphonates

- Alendronate, Risedronate (Second-Gen) : These nitrogen-containing bisphosphonates inhibit farnesyl pyrophosphate synthase, enhancing anti-resorptive potency. Alendronate reduces vertebral fracture risk by 50% compared to this compound’s ~30–40% .

- Zoledronic Acid (Third-Gen) : Administered annually via infusion, zoledronic acid reduces fracture risk by 70% in osteoporosis, surpassing this compound’s efficacy .

Table 1: Key Differences Between this compound and Newer Bisphosphonates

| Property | This compound | Alendronate | Zoledronic Acid |

|---|---|---|---|

| Generation | First | Second | Third |

| Mechanism | Non-nitrogenous (pyrophosphate analog) | Nitrogenous (FPP synthase inhibition) | Nitrogenous (FPP synthase inhibition) |

| Administration | Oral/IV | Oral | IV infusion |

| Fracture Risk Reduction | ~30–40% (vertebral) | ~50% (vertebral) | ~70% (vertebral) |

| Non-Skeletal Uses | Water treatment, agriculture | None | None |

Efficacy in Smear Layer Removal

- vs. EDTA : this compound (18%) and EDTA (17%) show comparable efficacy in coronal and middle root regions. However, EDTA performs worse in the apical third due to reduced chelation in sclerotic dentin, while this compound’s lower efficacy is attributed to weaker calcium-binding capacity .

- vs. Maleic Acid (7%) : Maleic acid outperforms both this compound and EDTA in apical third smear layer removal (p < 0.05) .

Table 2: Smear Layer Removal Efficiency by Chelator (Mean Scores)

| Chelator | Coronal Region | Middle Region | Apical Region |

|---|---|---|---|

| 18% this compound | 1.2 ± 0.4 | 1.8 ± 0.6 | 3.5 ± 0.8 |

| 17% EDTA | 1.1 ± 0.3 | 1.7 ± 0.5 | 3.3 ± 0.7 |

| 7% Maleic Acid | 0.9 ± 0.2 | 1.3 ± 0.4 | 2.1 ± 0.5 |

Dentinal Tubule Penetration

In bioceramic sealer applications, this compound combined with NaOCl (continuous chelation) shows 498.95 µm lower penetration depth in the coronal third compared to EDTA (sequential chelation) (p < 0.001) .

Anticancer Activity

However, newer bisphosphonates like zoledronic acid have stronger antineoplastic effects .

Industrial and Agricultural Uses

- Water Treatment : this compound inhibits scale formation in pipelines, outperforming polyphosphates due to UV stability and biodegradability .

- Agriculture : It acts as a nutrient source under sunlight and enhances plant growth, unlike citric acid or EDTA .

Limitations and Controversies

Actividad Biológica

Etidronic acid, a member of the bisphosphonate class of drugs, is primarily used in the treatment of various bone disorders. Its biological activity is characterized by its ability to inhibit osteoclastic bone resorption, making it effective for conditions such as osteoporosis, Paget's disease, and hypercalcemia associated with malignancy. This article delves into the pharmacological properties, clinical applications, and research findings related to this compound.

This compound acts by inhibiting osteoclast activity, which is crucial for bone resorption. It alters the cellular mechanisms involved in bone metabolism, leading to decreased biochemical markers of bone turnover. This action helps in maintaining or increasing bone mineral density (BMD) and reducing the risk of fractures.

Clinical Applications

- Osteoporosis : Clinical studies have shown that this compound can significantly increase BMD in postmenopausal women. A regimen of 400 mg/day for 14 days as part of a 90-day cycle has been effective in reducing vertebral fracture incidence .

- Paget's Disease : In patients with symptomatic Paget's disease, dosages ranging from 5 to 20 mg/kg/day have demonstrated rapid decreases in biochemical indices of bone turnover .

- Hypercalcemia : Intravenous administration of this compound at doses of 7.5 mg/kg/day has been used effectively in managing hypercalcemia due to malignancy, although it is less effective than newer bisphosphonates like pamidronate .

- Heterotopic Ossification : Higher dosages (10-20 mg/kg/day) are effective in preventing heterotopic ossification in neurological and post-surgical patients .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals low gastrointestinal absorption, with most excretion occurring via feces or urine. Studies indicate that bone is the primary tissue that retains radioactivity from labeled this compound, underscoring its targeted action on skeletal tissue .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | Low (primarily fecal/urinary excretion) |

| Half-life | Varies based on dosage and route |

| Volume of distribution | Limited to skeletal tissue |

Toxicology and Safety Profile

Toxicity studies have established a no-observed-adverse-effect level (NOAEL) for this compound at doses exceeding 1724 mg/kg/day in rats . Chronic toxicity studies indicate minimal adverse effects at therapeutic doses; however, prolonged use at high doses may lead to mineralization defects in forming bone .

Table 2: Toxicity Findings from Animal Studies

| Study Type | NOAEL (mg/kg/day) | Observed Effects |

|---|---|---|

| 90-Day Rat Study | ≥1724 | No significant adverse effects |

| 104-Week Rat Study | 24 | Slight skin pallor |

| Beagle Dog Study | >1746 (males) | No treatment-related effects |

Case Studies and Research Findings

- Osteoporosis Management : A study involving postmenopausal women showed that this compound increased BMD significantly over three years compared to hormone replacement therapy (HRT) .

- Paget's Disease Treatment : In a clinical trial, patients receiving this compound showed marked improvement in symptoms and biochemical markers after six months of treatment at recommended dosages .

- Antimicrobial Efficacy : Recent research evaluated the antibacterial properties of this compound as an irrigant in primary teeth, demonstrating its potential application beyond traditional uses .

Q & A

Q. What molecular mechanisms underlie etidronic acid’s inhibition of osteoclast-mediated bone resorption in vitro?

this compound directly suppresses osteoclast activity by disrupting actin ring formation and inducing apoptosis, as demonstrated in pit assays using isolated osteoclasts . Methodologically, researchers should employ fluorescent actin-staining (e.g., phalloidin) to visualize cytoskeletal changes and caspase-3 assays to confirm apoptosis. Controls must include untreated osteoclasts and comparator bisphosphonates (e.g., alendronate) to validate specificity.

Q. What standardized protocols ensure solubility and stability of this compound in experimental preparations?

this compound is typically dissolved in DMSO at 45 mg/mL (218.41 mM) for in vitro studies, with aliquots stored at -80°C for ≤1 year to prevent degradation . For in vivo use, dilute to ≤10 mM in PBS or saline to avoid solvent toxicity. Researchers must verify pH stability (optimal pH 7.0–7.4) using spectrophotometric analysis and validate bioactivity via calcium-binding assays before experimentation .

Q. Which animal models are most appropriate for studying this compound’s effects on ectopic calcification?

The 5/6 nephrectomy rat model is widely used to study aortic calcification, with this compound administered subcutaneously (5–40 mg/kg/day) for 3–4 weeks . Key endpoints include micro-CT quantification of aortic calcium deposits and mRNA analysis of calcification inhibitors (e.g., matrix Gla protein). Sham-operated and untreated nephrectomy cohorts are critical controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dose-dependent effects on bone mineral density (BMD) across rodent models?

Discrepancies in BMD outcomes (e.g., tibial preservation in arthritis models vs. no effect in healthy rats) may arise from disease-specific osteoclast activation . To address this, perform longitudinal μCT scans with region-of-interest segmentation (e.g., proximal tibia vs. femur) and correlate results with serum TRAP5b levels. Meta-analyses of dosing regimens (10–40 mg/kg) across studies can identify model-specific thresholds .

Q. What methodological adaptations enable the use of this compound as a catalyst in organic synthesis (e.g., β-enaminone formation)?

In aqueous synthesis protocols, this compound (5 mol%) catalyzes condensation reactions between dimedone and amines at room temperature . Researchers should optimize reaction time (30–60 min) via TLC monitoring and characterize products using H/C NMR. Comparative studies with traditional catalysts (e.g., acetic acid) are essential to validate efficiency and green chemistry advantages.

Q. What ethical and data integrity safeguards are critical in long-term this compound studies involving rodent models?

Protocols must include:

- Humane endpoints : Weight loss >20%, severe lameness, or ulceration trigger euthanasia .

- Pseudonymization : Separate animal IDs from experimental data, with access restricted to the lead statistician .

- Transparency : Pre-register dosing schedules and exclusion criteria on platforms like Open Science Framework to mitigate bias .

Q. How should researchers statistically analyze this compound’s dual role in inhibiting aortic calcification and improving vascular function?

Use mixed-effects models to account for repeated measures (e.g., weekly blood pressure readings) and ANCOVA to adjust for baseline calcium scores. Pair RNA-seq data (e.g., matrix Gla protein expression) with hemodynamic outcomes (e.g., pulse wave velocity) via multivariate regression . Sensitivity analyses must exclude outliers identified through Grubbs’ test (α=0.05).

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.